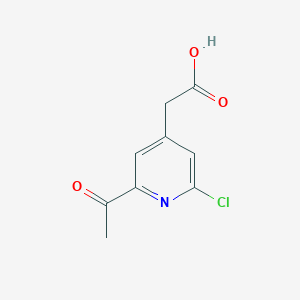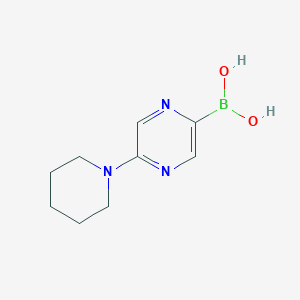![molecular formula C5H4N4O B14853063 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one typically involves the cyclization of pyrazole derivatives with formamide or formic acid. One common method includes the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters in the presence of sodium ethoxide in ethanol . Another approach involves the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, urea, thiourea, and aromatic amines . Reaction conditions often involve the use of dry pyridine or ethanol as solvents, with reactions typically conducted at elevated temperatures to facilitate cyclization and substitution processes .
Major Products
Major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidin-4-ones, which exhibit enhanced biological activities .
Aplicaciones Científicas De Investigación
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound binds to the active site of these enzymes, thereby blocking their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but may have different substituents that alter its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential as a CDK2 inhibitor.
Uniqueness
3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple protein kinases makes it a versatile compound for therapeutic applications .
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,6,7,9,10) |
Clave InChI |
BWJZAYVZOXTOOE-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C2C1C(=O)NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)










